molecular formula C12H18N2O3S B400452 N-[4-(tert-butylsulfamoyl)phenyl]acetamide CAS No. 294885-56-6

N-[4-(tert-butylsulfamoyl)phenyl]acetamide

Cat. No.: B400452
CAS No.: 294885-56-6
M. Wt: 270.35g/mol
InChI Key: NWRGSNIXTLZBBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]acetamide involves its interaction with bacterial enzymes, inhibiting their function and leading to bacterial cell death. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the tert-butylsulfamoyl group, which provides steric bulk and influences the molecule’s chemical reactivity. This structural feature enhances its potential interactions with biological targets and its stability in various chemical reactions .

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9(15)13-10-5-7-11(8-6-10)18(16,17)14-12(2,3)4/h5-8,14H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRGSNIXTLZBBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-acetylaminobenzenesulfonyl chloride (10 g, 43 mmol) in DME (103 mL) is added, at 0° C., tert-butylamine (9 mL, 86 mmol) in DME (103 mL). Next, the reaction mixture is stirred for 4 h at reflux. The solvent is removed and CHCl3 is added. The resulting suspension is filtered and the solid is washed with CHCl3, H2O and Et2O. The solid obtained is dried in vacuo to give 8.0 g of the product as a white solid (yield: 68%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
103 mL
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Name
Quantity
103 mL
Type
solvent
Reaction Step Three
Yield
68%

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